5-Ethyl-6-methylpyridin-3-amine
CAS No.:
Cat. No.: VC12898225
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2 |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 5-ethyl-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C8H12N2/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3,9H2,1-2H3 |
| Standard InChI Key | QRCMUNLYFNJBPK-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=CC(=C1)N)C |
| Canonical SMILES | CCC1=C(N=CC(=C1)N)C |
Introduction
5-Ethyl-6-methylpyridin-3-amine is a chemical compound with the CAS number 2296567-01-4. It belongs to the pyridine family, which is a class of heterocyclic aromatic organic compounds. The compound's molecular formula is C8H12N2, and its molecular weight is approximately 136.19 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Analytical Techniques
Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to characterize and purify this compound. These methods help in confirming the structure and purity of 5-Ethyl-6-methylpyridin-3-amine .
Applications
While specific applications of 5-Ethyl-6-methylpyridin-3-amine are not extensively documented, compounds within the pyridine family are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Their versatility stems from the ability to modify the pyridine ring with various functional groups, which can alter their biological activity and chemical properties.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume